REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1N.N([O-])=O.[Na+].C(O)C>S(=O)(=O)(O)O.O>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)F)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
ferrous sulfate heptahydrate
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at <5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature <5° C
|
Type
|
STIRRING
|
Details
|
the reaction stirred at ambient temperature for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×500 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogencarbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried for 1 h over anhydrous magnesium sulfate containing decolorizing charcoal (5 g)
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
through glass micro-fibre filter paper (Whatman GF/A) and evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |